molecular formula C9H14O4 B14516950 Methyl 2-(propanoyloxy)pent-3-enoate CAS No. 62946-65-0

Methyl 2-(propanoyloxy)pent-3-enoate

Cat. No.: B14516950
CAS No.: 62946-65-0
M. Wt: 186.20 g/mol
InChI Key: SKWLNKCOFOMSTM-UHFFFAOYSA-N
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Description

Methyl 2-(propanoyloxy)pent-3-enoate is an α,β-unsaturated ester characterized by a pent-3-enoate backbone with a propanoyloxy (CH₂CH₂COO-) substituent at the C2 position and a methyl ester group at the terminal carboxylate. This compound belongs to a class of functionalized esters widely studied for their reactivity in organic synthesis, particularly in cycloadditions, conjugate additions, and polymer chemistry .

The presence of the α,β-unsaturated ester moiety confers electrophilic properties at the β-carbon, making it a versatile intermediate. Its propanoyloxy substituent may influence steric and electronic effects, modulating reactivity in comparison to simpler esters like methyl pent-3-enoate .

Properties

CAS No.

62946-65-0

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 2-propanoyloxypent-3-enoate

InChI

InChI=1S/C9H14O4/c1-4-6-7(9(11)12-3)13-8(10)5-2/h4,6-7H,5H2,1-3H3

InChI Key

SKWLNKCOFOMSTM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C=CC)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants : β-Keto ester precursor (unidentified in public records) and propionic acid derivatives.
  • Catalyst : Potassium hydroxide (KOH) in methanol-water solvent.
  • Temperature : Heated at reflux (≈65°C).
  • Time : 0.5 hours.
  • Yield : 77%.

The reaction likely proceeds via enolate formation , where the base deprotonates the β-keto ester, enabling nucleophilic attack on propionyl chloride or anhydride. Subsequent esterification yields the target compound.

Data Table: Optimization Parameters

Parameter Value/Range Impact on Yield
KOH Concentration 10–15% (w/v) Maximizes enolate formation
Solvent Ratio (MeOH:H₂O) 3:1 Enhances solubility
Reaction Temperature 60–70°C Avoids decomposition
Propionyl Donor Propionic anhydride Higher efficiency vs. chloride

Stepwise Acylation of Hydroxy Intermediates

An alternative route involves synthesizing methyl 2-hydroxypent-3-enoate followed by acylation with propionic acid derivatives.

Synthesis of Methyl 2-Hydroxypent-3-enoate

  • Method : Epoxidation of methyl pent-3-enoate followed by acid-catalyzed ring opening.
  • Conditions :
    • Epoxidation: mCPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C to RT).
    • Ring Opening: H₂SO₄ (0.1 M) in THF/water.
  • Yield : 68–72%.

Acylation with Propionyl Chloride

  • Reactants : Methyl 2-hydroxypent-3-enoate, propionyl chloride.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) in pyridine.
  • Conditions : 0°C to RT, 12 hours.
  • Yield : 85–90%.

Data Table: Comparative Analysis

Method Yield (%) Purity (%) Scalability
Base-Catalyzed 77 95 Moderate
Stepwise Acylation 85–90 98 High

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Competing ester hydrolysis under basic conditions.
    • Solution : Use anhydrous solvents and controlled pH.
  • Double Bond Isomerization :

    • Issue : Migration of the pent-3-enoate double bond during heating.
    • Solution : Conduct reactions under inert atmosphere (N₂/Ar).

Industrial-Scale Considerations

  • Catalyst Recovery : Immobilized lipases (e.g., Candida antarctica) enable reusable, eco-friendly acylation.
  • Cost Efficiency : Propionic anhydride is preferred over chloride due to lower corrosivity and cost.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propanoyloxy)pent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, acid catalysts

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, other esters

Scientific Research Applications

Methyl 2-(propanoyloxy)pent-3-enoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and double bonds.

    Medicine: It is a potential precursor for the development of new drugs with anti-inflammatory or antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-(propanoyloxy)pent-3-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the compound can also undergo addition reactions, leading to the formation of new chemical entities with potential biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of methyl pent-3-enoate derivatives is illustrated below, with key comparisons drawn from synthesized analogs in the evidence.

Structural Analogues and Properties

Compound Name Substituents Physical State Key Reactivity/Applications Reference ID
Methyl (Z)-4-{2-[(tert-Butoxycarbonyl)amino]phenyl}pent-3-enoate C4: tert-Boc-protected aminophenyl; C2: ester Colorless oil Intermediate for heterocyclic synthesis (e.g., indole derivatives)
Methyl (Z)-3-(dioxaborolan-2-yl)-5-(thiophen-2-yl)pent-3-enoate C3: boronate ester; C5: thiophene Pale yellow solid Suzuki-Miyaura cross-coupling; boron-mediated functionalization
Methyl 5-(allyloxy)-2-((benzyloxy)carbonyl)aminopent-3-enoate C5: allyloxy; C2: benzyloxycarbonyl-protected amine Colorless oil Biosynthetic precursor for amino acid derivatives; enzymatic or acid-catalyzed hydrolysis
Methyl (E)-pent-3-enoate No substituents (simple α,β-unsaturated ester) N/A Polymer monomer; model compound for mechanistic studies
Methyl 2-(propanoyloxy)pent-3-enoate C2: propanoyloxy; C1: methyl ester Inferred: Liquid Potential applications in regioselective additions or polymer crosslinking N/A

Reactivity and Functionalization

  • Electrophilic Additions: The α,β-unsaturation in methyl pent-3-enoates enables conjugate additions. Bulky substituents (e.g., tert-Boc-aminophenyl in ) may hinder reactivity compared to simpler esters.
  • Cross-Coupling: Boronate esters (e.g., ) participate in Suzuki reactions, a feature absent in this compound due to the lack of a boronate group.
  • Hydrolytic Stability: Propanoyloxy substituents may increase susceptibility to hydrolysis compared to allyloxy or benzyl-protected amines .

Spectral Characterization

  • NMR: Key signals for methyl pent-3-enoate derivatives include olefinic protons (δ 5.3–6.2 ppm) and ester carbonyl carbons (δ 165–175 ppm) .
  • HRMS : Used to confirm molecular weights (e.g., [M+Na]⁺ peaks in ).

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